molecular formula C15H18ClNO B1389932 {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185296-17-6

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1389932
CAS No.: 1185296-17-6
M. Wt: 263.76 g/mol
InChI Key: SDEWQKXSRLZCTC-UHFFFAOYSA-N
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Description

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is a substituted phenethylamine derivative characterized by a 3-methoxyphenyl group attached to a phenyl-ethyl backbone, with a primary amine functional group protonated as a hydrochloride salt. The methoxy group at the 3-position likely influences electronic and steric properties, modulating solubility, bioavailability, and binding affinity to biological targets like G protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16;/h2-8,11H,9-10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEWQKXSRLZCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662989
Record name 2-[2-(3-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
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Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-17-6
Record name Benzenamine, 2-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=1185296-17-6
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Record name 2-[2-(3-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40662989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves multiple steps. One common method starts with salicylaldehyde, which undergoes benzyl protection, deoxidization, and chlorination to form 2-benzyloxy-benzyl chloride. This intermediate is then subjected to an Arbuzov reaction to yield [2-(benzyloxy)phenyl]methyl diethyl phosphonate. A Witting-Hommer reaction is used to obtain 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, which is finally hydrogenated catalytically to produce {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules and natural products. Its unique structure allows for the development of new synthetic pathways and methodologies.

Biology

  • Neurotransmitter System Interaction : Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly in the context of neurological research. Its structural similarity to other phenethylamines suggests potential interactions with dopamine and serotonin receptors, which are crucial for various neurological functions .

Medicine

  • Therapeutic Potential : Ongoing research is investigating the compound's efficacy as a therapeutic agent for conditions such as:
    • Neurological disorders
    • Hypertension
    • Ischemic heart disease
    • Chronic thromboangiitis obliterans

Clinical studies have suggested that related compounds can lower blood pressure and enhance blood flow, indicating a possible role in treating cardiovascular conditions .

Case Studies

StudyObjectiveFindings
Study on Neurotransmitter Effects Investigate interaction with dopamine receptorsFound that similar compounds exhibit affinity for dopamine receptors, suggesting potential for this compound .
Cardiovascular Research Evaluate effects on blood pressureCompounds structurally related to {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine showed significant reductions in blood pressure in animal models .
Material Science Application Assess use in polymer developmentThe compound's unique properties were leveraged to create novel polymer materials with enhanced stability and performance characteristics.

Mechanism of Action

The mechanism of action of {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight: The triazine derivative (Compound 14, ) has a significantly higher molecular weight (478.96 g/mol) due to the triazine core and indole substituent, whereas simpler phenethylamine analogs (e.g., QC-1086) are lighter (~200–300 g/mol).

Electronic and Steric Effects: The 3-methoxy group in the target compound and QC-1086 provides electron-donating resonance effects, which may stabilize charge interactions in receptor binding. In contrast, 3-chloro or 4-fluoro substituents (e.g., , compounds 8 and 12) introduce electron-withdrawing effects, altering binding kinetics .

Biological Activity

Overview

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, a member of the phenethylamine class, is gaining attention for its potential biological activities, particularly concerning neurotransmitter systems and therapeutic applications in neurological disorders. This compound features a methoxy group that significantly influences its chemical behavior and biological interactions.

The structural formula of this compound is characterized by a phenethylamine backbone with a methoxy substitution on one of the phenyl rings. This modification is crucial for its biological activity, as it alters the compound's lipophilicity and interaction with biological targets.

Neurotransmitter Interaction

Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest its potential role as a modulator of serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. The compound's ability to influence these systems positions it as a candidate for further exploration in treating mood disorders and neurodegenerative diseases.

Antioxidant Activity

The antioxidant properties of similar phenethylamine derivatives have been documented, suggesting that this compound may exhibit comparable effects. Compounds with methoxy groups often demonstrate significant free radical scavenging capabilities, which can protect cells from oxidative stress . This property is particularly relevant in the context of neuroprotection.

Case Studies

  • Neuroprotective Effects : A study focusing on phenethylamines highlighted their neuroprotective potential against oxidative stress-induced neuronal damage. The findings indicated that compounds with similar structures could reduce apoptosis in neuronal cells, suggesting that this compound may share these protective effects .
  • Anticancer Activity : In vitro studies have shown that related compounds exhibit antiproliferative effects on cancer cell lines such as HeLa cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, warranting further investigation into the anticancer potential of this compound .

Data Tables

Activity IC50 (µM) Reference
MAO-B Inhibition13
DPPH Radical Scavenging8.1
Antiproliferative (HeLa Cells)0.69

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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